N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazole ring, and a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of Furan-2-Carbonyl Chloride: The starting material, furan-2-carbonyl chloride, is prepared by reacting furan-2-carboxylic acid with thionyl chloride.
Reaction with 4-Bromoaniline: Furan-2-carbonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dichloromethane to form N-(4-bromophenyl)furan-2-carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring.
Coupling Reactions: The furan and thiazole rings can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carboxamide group.
Scientific Research Applications
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide has been studied for various scientific research applications:
Antibacterial Activity: It has shown significant antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Anticancer Properties: The compound has demonstrated potential anticancer activity by inhibiting the growth of certain cancer cell lines.
Medicinal Chemistry: It is being explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide involves:
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: A simpler analogue without the thiazole ring.
Thiazole Derivatives: Compounds with similar thiazole structures but different substituents.
Uniqueness
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combined furan, thiazole, and bromophenyl moieties, which contribute to its enhanced biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-2-4-14-15(11-6-8-12(18)9-7-11)19-17(23-14)20-16(21)13-5-3-10-22-13/h3,5-10H,2,4H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJGVJBOFKLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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